(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine

Catalog No.
S13612436
CAS No.
M.F
C18H16Cl2N4O2
M. Wt
391.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-...

Product Name

(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine

IUPAC Name

4-N-(3,4-dichlorophenyl)-7-[(3S)-oxolan-3-yl]oxyquinazoline-4,6-diamine

Molecular Formula

C18H16Cl2N4O2

Molecular Weight

391.2 g/mol

InChI

InChI=1S/C18H16Cl2N4O2/c19-13-2-1-10(5-14(13)20)24-18-12-6-15(21)17(7-16(12)22-9-23-18)26-11-3-4-25-8-11/h1-2,5-7,9,11H,3-4,8,21H2,(H,22,23,24)/t11-/m0/s1

InChI Key

BWMFVFPCIQVGNU-NSHDSACASA-N

Canonical SMILES

C1COCC1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)Cl)N

Isomeric SMILES

C1COC[C@H]1OC2=C(C=C3C(=C2)N=CN=C3NC4=CC(=C(C=C4)Cl)Cl)N

(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine is a synthetic compound characterized by its complex structure and specific functional groups. It is part of the quinazoline family, which is known for its diverse biological activities. The compound's molecular formula is C18H16Cl2N4O2C_{18}H_{16}Cl_2N_4O_2 with a molecular weight of approximately 374.8 g/mol. The compound features a dichlorophenyl group and a tetrahydrofuran moiety, which contribute to its unique properties and potential applications in medicinal chemistry.

The chemical reactivity of (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine can be attributed to its functional groups. Key reactions include:

  • Substitution Reactions: The dichlorophenyl group can undergo nucleophilic substitution, allowing for various modifications that enhance biological activity or alter pharmacokinetic properties.
  • Reduction Reactions: The compound can be reduced at specific sites, potentially modifying its pharmacological profile.
  • Deprotection Reactions: In synthetic pathways, protecting groups may be removed to yield the active form of the compound.

(S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine exhibits significant biological activities. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit certain kinases involved in tumor growth and proliferation. Additionally, the compound may exhibit antimicrobial properties and has been explored in the context of treating various diseases.

The synthesis of (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine typically involves multi-step organic reactions. A common method includes:

  • Formation of the Quinazoline Core: Starting from appropriate aniline derivatives and using cyclization techniques under acidic or basic conditions.
  • Introduction of the Tetrahydrofuran Moiety: This can be achieved through etherification reactions where tetrahydrofuran is used as a reagent.
  • Final Modifications: Further substitutions or modifications to introduce the dichlorophenyl group and finalize the structure.

For example, one method involves reacting 4-(3,4-dichlorophenyl)amino-6-nitroquinazoline with tetrahydrofuran derivatives in the presence of reducing agents like Raney nickel under controlled conditions .

The primary applications of (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine lie in pharmaceutical research and development:

  • Drug Development: It serves as an intermediate in synthesizing other pharmaceutical compounds.
  • Research Tool: Used in biological studies to explore mechanisms of action related to kinase inhibition and cancer treatment.

Interaction studies involving (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine focus on its binding affinity to various targets such as protein kinases. These studies reveal insights into how the compound modulates signaling pathways involved in cell growth and survival. High-throughput screening methods are often employed to evaluate its efficacy against different cancer cell lines.

Several compounds share structural similarities with (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yl)oxy)quinazoline-4,6-diamine. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
(S)-N-(3-Chloro-4-fluorophenyl)-6-nitro-7-(tetrahydrofuran-3-yloxy)quinazolin-4-amine314771-88-50.91Contains a nitro group instead of diamine
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine912556-91-30.88Features a methoxy group
N-(4-(3-Chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamide267243-28-70.86Incorporates a morpholinopropoxy side chain
N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine179552-75-10.91Contains a methoxy group at a different position

These compounds highlight the structural diversity within the quinazoline family while emphasizing the unique characteristics of (S)-N4-(3,4-Dichlorophenyl)-7-((tetrahydrofuran-3-yloxy)quinazoline-4,6-diamine due to its specific functional groups that may influence its biological activity and therapeutic potential.

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

390.0650312 g/mol

Monoisotopic Mass

390.0650312 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-10

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